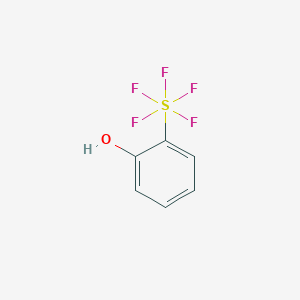

2-Hydroxyphenylsulphur pentafluoride

Description

Significance of Hypervalent Fluorinated Sulfur Functionalities in Advanced Chemical Research

Hypervalent sulfur fluorides, particularly the SF5 group, are providing researchers with novel tools to create functional materials with unique physicochemical properties. chimia.chchimia.chresearchgate.net The incorporation of these sulfur(VI) fluoride (B91410) functionalities can covalently modify multiple amino acid residues, making them valuable for developing chemical biology tools. nih.gov Their high polarity and stability have led to their use in the design of advanced materials such as liquid crystals. chimia.chresearchgate.net In medicinal chemistry and crop protection research, the introduction of an SF5 group can significantly alter a molecule's properties, including metabolic stability and bioavailability, which can enhance drug efficacy and create more robust agrochemicals. researchgate.netnih.gov The unique combination of high polarity and low polarizability that fluorine imparts to organic molecules is a key factor in these applications. researchgate.net

Evolution of Pentafluorosulfanyl Chemistry: Historical Perspectives and Modern Developments

The chemistry of the pentafluorosulfanyl group has been known since the 1950s, with the first organic pentafluorosulfanyl compound described in 1950. enamine.netnih.gov However, for nearly 60 years, the practical application of this unique group was limited due to significant challenges in its synthetic accessibility. researchgate.netrsc.org Early methods for creating compounds like pentafluorosulfanylbenzene, such as the fluorination of diphenyl disulfide with AgF2, suffered from low yields. wikipedia.org

In recent years, significant advancements in synthetic methodologies have made SF5-containing building blocks more accessible. researchgate.netnih.gov These modern developments have spurred a surge of interest in SF5 chemistry, leading to its increased use in diverse areas such as medicinal chemistry, materials science, and heterocyclic synthesis. researchgate.net Recent synthetic approaches focusing on S-F and C-SF5 bond formation have opened pathways to previously inaccessible chemical structures, greatly expanding the scope and application of these valuable compounds. nih.gov

Distinctive Electronic and Steric Influences of the Pentafluorosulfanyl Moiety on Aromatic Systems

The pentafluorosulfanyl group exerts profound electronic and steric effects when attached to an aromatic system, such as in 2-Hydroxyphenylsulphur pentafluoride. These properties distinguish it from other fluorinated groups, like the commonly used trifluoromethyl (CF3) group. researchgate.net

Electronic Effects: The SF5 group is one of the most powerful electron-withdrawing groups in organic chemistry. enamine.netwikipedia.org This strong inductive effect is due to the high electronegativity of the five fluorine atoms. rowansci.com Consequently, the SF5 group significantly increases the dipole moment of aromatic compounds. For instance, pentafluorosulfanylbenzene has a much larger dipole moment than trifluoromethylbenzene. chimia.ch This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. wikipedia.org The positioning of the SF5 group on a molecule can be used to tune fundamental properties, such as the HOMO-LUMO gap, by exclusively manipulating the LUMO. rsc.org

Steric Effects: The SF5 group is considerably larger than the trifluoromethyl group, with a volume of 55.4 ų compared to 34.6 ų for CF3. researchgate.net This greater steric demand can dramatically affect the conformation of small molecules by restricting rotational freedom. researchgate.net This steric hindrance can be strategically employed to influence the stereochemistry of reactions and control the three-dimensional shape of molecules, which is particularly relevant in drug design and materials science. researchgate.netalbany.edu

Combined Effects on Properties: The combination of strong electron-withdrawing character and significant steric bulk gives SF5-substituted compounds a unique profile. Despite its high electronegativity, the SF5 group increases the lipophilicity of molecules, a property that can enhance membrane permeability. rowansci.comresearchgate.net Furthermore, the strong S-F bonds confer exceptional thermal and chemical stability, making SF5-containing compounds resistant to decomposition under a wide range of conditions, including oxidizing, reducing, and strongly acidic or basic environments. rowansci.comwikipedia.org

Interactive Data Tables

Table 1: Comparison of Physicochemical Properties: SF5 vs. CF3 Group

| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | Significance |

| **Volume (ų) ** | 55.4 researchgate.net | 34.6 researchgate.net | SF5 has greater steric bulk. |

| Dipole Moment (Benzene derivative, D) | 3.44 chimia.ch | 2.86 chimia.ch | SF5 is a stronger electron-withdrawing group. |

| Lipophilicity | More lipophilic researchgate.net | Less lipophilic researchgate.net | SF5 can enhance membrane permeability. |

| Stability | High thermal and chemical stability rowansci.comwikipedia.org | High stability | Both groups are robust. |

Table 2: Properties of Pentafluorosulfanylbenzene

| Property | Value |

| Chemical Formula | C6H5SF5 wikipedia.org |

| Molar Mass (g·mol−1) | 204.16 wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Density (g/mL) | 1.49 wikipedia.org |

| Boiling Point (°C) | 149 wikipedia.org |

| log P | 3.36 wikipedia.org |

| Reactivity | Strong electron-withdrawing, meta-directing wikipedia.org |

Synthetic Methodologies for Hydroxyphenylpentafluorosulfanyl Compounds and Related Aromatic Systems

The pentafluorosulfanyl (SF₅) group has garnered significant attention in medicinal, agrochemical, and materials science due to its unique combination of properties, including high electronegativity, thermal stability, and lipophilicity, often earning it the nickname "super-trifluoromethyl group" beilstein-journals.orgresearchgate.net. However, the widespread application of SF₅-containing aromatic compounds has been historically hindered by the limited availability of efficient and versatile synthetic methods researchgate.net. This article focuses on the key synthetic methodologies developed for the introduction of the SF₅ group into aromatic systems and explores targeted strategies for the synthesis of specific isomers of hydroxyphenylsulphur pentafluoride.

Properties

IUPAC Name |

2-(pentafluoro-λ6-sulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-4-2-1-3-5(6)12/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVXSUWUMQLKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of Hydroxyphenylpentafluorosulfanyl Systems

Electrophilic and Nucleophilic Aromatic Substitution Reactions of SF₅-Substituted Phenols

The reactivity of the aromatic ring in 2-hydroxyphenylsulfur pentafluoride is governed by the competing directing effects of its two substituents. The hydroxyl group is a potent activating group that directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pair electrons. mlsu.ac.inquora.comucalgary.ca Conversely, the pentafluorosulfanyl group is one of the most strongly electron-withdrawing groups known, deactivating the ring towards electrophilic attack and directing electrophiles to the meta position. wikipedia.orgenamine.net

Nucleophilic aromatic substitution (SNAr) reactions, on the other hand, require the aromatic ring to be electron-deficient, typically facilitated by the presence of strong electron-withdrawing groups. nih.gov While the SF₅ group strongly deactivates the ring, making it more susceptible to nucleophilic attack than benzene (B151609), the presence of the electron-donating hydroxyl group counteracts this effect. The -OH group increases the electron density of the ring, making it less electrophilic and thus less reactive towards nucleophiles. Therefore, direct nucleophilic aromatic substitution on 2-hydroxyphenylsulfur pentafluoride is generally unfavorable. Such reactions typically proceed efficiently on SF₅-arenes that possess additional powerful electron-withdrawing groups, such as a nitro group, and a suitable leaving group. nih.govbeilstein-journals.orgresearchgate.net

Oxidation Reactions and Dearomatization Pathways of Hydroxyphenylpentafluorosulfanyl Compounds

SF₅-substituted phenols can undergo oxidative dearomatization to yield valuable aliphatic compounds containing the pentafluorosulfanyl group. The oxidation of both 3- and 4-(pentafluorosulfanyl)phenol (B1597158) with a mixture of aqueous hydrogen peroxide and concentrated sulfuric acid leads to the cleavage of the aromatic ring. beilstein-journals.orgresearchgate.net The major product of this reaction is an SF₅-substituted muconolactone (B1205914), with SF₅-maleic acid and SF₅-succinic acid formed as minor products. beilstein-journals.orgrsc.org

The proposed mechanism for this transformation involves a series of steps beginning with an electrophilic aromatic hydroxylation to form an SF₅-substituted catechol or hydroquinone. beilstein-journals.org This intermediate is then oxidized to the corresponding ortho- or para-benzoquinone. A subsequent Baeyer-Villiger oxidation of the quinone, followed by hydrolysis, yields an SF₅-muconic acid derivative, which undergoes intramolecular conjugate addition to form the final muconolactone product. beilstein-journals.org

| Starting Material | Major Product | Yield (%) | Minor Products | Reference |

|---|---|---|---|---|

| 4-(Pentafluorosulfanyl)phenol | 3-(Pentafluorosulfanyl)muconolactone | 41 | 2-(Pentafluorosulfanyl)maleic acid, 2-(Pentafluorosulfanyl)succinic acid | beilstein-journals.orgresearchgate.net |

| 3-(Pentafluorosulfanyl)phenol | 4-(Pentafluorosulfanyl)muconolactone | 33 | 2-(Pentafluorosulfanyl)maleic acid | beilstein-journals.org |

The formation of SF₅-maleic acid during the oxidation of SF₅-phenols suggests a pathway involving an SF₅-substituted benzoquinone intermediate. beilstein-journals.orgrsc.org Studies have confirmed that 2-(pentafluorosulfanyl)-1,4-benzoquinone can be synthesized independently and subsequently oxidized to 2-(pentafluorosulfanyl)maleic acid in improved yields. beilstein-journals.org This supports the hypothesis that the formation of maleic acid derivatives proceeds through a second hydroxylation of the initial SF₅-catechol intermediate, followed by oxidation, Baeyer-Villiger oxidation, and hydrolysis. beilstein-journals.org This pathway highlights a method for converting readily available aromatic SF₅ compounds into functionalized aliphatic carboxylic acids and their precursors.

Influence of the Pentafluorosulfanyl Group on Reaction Selectivity and Kinetics in Phenolic Systems

The pentafluorosulfanyl group profoundly influences both the rate (kinetics) and outcome (selectivity) of reactions in phenolic systems due to its unique combination of electronic and steric properties.

Kinetics: The SF₅ group is a powerful electron-withdrawing substituent, as quantified by its Hammett constants (σm = 0.61, σp = 0.68), which are greater than those of the trifluoromethyl (-CF₃) group. nih.govpitt.edu This strong inductive and field effect significantly reduces the electron density of the aromatic ring. In electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile, this deactivation leads to a substantial decrease in the reaction rate compared to unsubstituted phenol (B47542). mdpi.com The rate of electrophilic attack is highly sensitive to the electron density of the benzene ring; electron-donating groups enhance reactivity, while electron-withdrawing groups like SF₅ inhibit it. mdpi.com

Selectivity: The SF₅ group impacts regioselectivity through both electronic and steric effects. Its strong electron-withdrawing nature directs incoming electrophiles to the meta position. In SF₅-phenols, this electronic preference is in direct opposition to the ortho, para-directing influence of the hydroxyl group. As the -OH group is a much stronger activating group, it generally controls the position of substitution. quora.com However, the large steric bulk of the SF₅ group, which is comparable to a tert-butyl group, can influence the ortho:para product ratio by hindering attack at the adjacent ortho position. researchgate.netrsc.org This can lead to a higher selectivity for substitution at the less hindered para position.

Investigations into Carbocation Stability and Charge Delocalization in SF₅-Bearing Aromatic Intermediates

The mechanism of electrophilic aromatic substitution proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex. figshare.comnih.gov The stability of this intermediate is a critical factor in determining the reaction's rate and regiochemical outcome. In SF₅-substituted phenolic systems, the stability of the arenium ion is dictated by the competing electronic effects of the -OH and -SF₅ groups.

The hydroxyl group stabilizes the positive charge of the arenium ion through resonance, where one of its lone pairs of electrons can be delocalized into the aromatic π-system. This delocalization is most effective when the electrophile adds to the ortho or para positions relative to the -OH group.

Computational and Theoretical Insights into Hydroxyphenylpentafluorosulfanyl Compounds

Quantum Chemical Investigations of Electronic Structure and Reactivity of SF5-Phenols

Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the reactivity of novel compounds. For SF5-phenols, these investigations are crucial for understanding how the potent electron-withdrawing SF5 group modulates the properties of the phenol (B47542) ring. The high electronegativity of the SF5 group significantly alters the electronic distribution within the molecule. rowansci.com

Computational studies on related SF5-substituted aromatic compounds provide insight into the expected electronic effects in 2-Hydroxyphenylsulphur pentafluoride. The SF5 group is a strong σ-acceptor and a weak π-donor, leading to a net electron withdrawal from the aromatic ring. This deactivation of the ring is expected to influence its reactivity in electrophilic aromatic substitution reactions.

Quantum chemical calculations can quantify various parameters to predict reactivity. These include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. For SF5-phenols, the electron-withdrawing SF5 group is expected to lower the energy of both the HOMO and LUMO compared to phenol. A larger HOMO-LUMO gap generally implies greater kinetic stability. researchgate.net

Electron Density Distribution: Calculations can map the electron density, revealing the electron-rich and electron-poor regions of the molecule. In this compound, the electron density on the aromatic ring is expected to be significantly reduced, particularly at the ortho and para positions relative to the SF5 group.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It can be used to quantify the charge transfer between the SF5 group and the phenol ring, as well as to analyze hyperconjugative interactions.

These quantum chemical investigations are essential for building a fundamental understanding of the structure-activity relationships in this class of compounds.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electrostatic Potential Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound.

Molecular Geometry Optimization:

DFT calculations are widely used to determine the optimized, lowest-energy three-dimensional structure of molecules. nih.govkit.eduloni.org For this compound, key geometric parameters that would be determined include:

Bond Lengths: The C-S, S-F, C-O, and O-H bond lengths. The strong electronegativity of the SF5 group may lead to a slight shortening of the C-S bond.

Bond Angles: The angles around the sulfur atom (which is approximately octahedral), the ipso-carbon, and the hydroxyl group.

Dihedral Angles: The orientation of the SF5 and OH groups relative to the plane of the benzene (B151609) ring.

The table below presents hypothetical optimized geometric parameters for this compound based on DFT calculations of similar molecules.

| Parameter | Predicted Value |

| C-S Bond Length | ~1.80 Å |

| S-F (axial) Bond Length | ~1.58 Å |

| S-F (equatorial) Bond Lengths | ~1.57 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| C-S-F (axial) Bond Angle | ~180° |

| C-S-F (equatorial) Bond Angles | ~90° |

| C-C-O Bond Angle | ~120° |

| C-O-H Bond Angle | ~109° |

Molecular Electrostatic Potential (MEP) Analysis:

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netacs.orgnih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. In this compound, these would be expected around the oxygen atom of the hydroxyl group and potentially delocalized over the aromatic ring, although diminished by the SF5 group.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density that are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group and the region around the SF5 group are expected to be electron-deficient.

Green regions represent areas of neutral potential.

MEP analysis is crucial for understanding how this compound might interact with other molecules, including biological targets. researchgate.netnih.govmdpi.comresearchgate.netrsc.org

Modeling Reaction Mechanisms and Transition States in SF5-Substituted Hydroxyl Arenes

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. rowansci.com For SF5-substituted hydroxyl arenes, this can provide insights into their synthesis, reactivity, and potential metabolic pathways.

The process of modeling a reaction mechanism typically involves:

Locating Stationary Points: The geometries of the reactants, products, any intermediates, and transition states are optimized.

Frequency Calculations: These are performed to characterize the stationary points. Reactants, products, and intermediates have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state is the correct one for the reaction of interest.

For reactions involving SF5-substituted hydroxyl arenes, computational modeling can be used to study:

Acidity (pKa prediction): The deprotonation of the hydroxyl group can be modeled to predict the pKa of the phenol. The strong electron-withdrawing SF5 group is expected to significantly increase the acidity of the phenolic proton compared to phenol itself.

Electrophilic Aromatic Substitution: The mechanism of reactions such as nitration or halogenation can be modeled to understand the directing effects of the OH and SF5 groups and the activation or deactivation of the ring.

Oxidation Reactions: The formation of phenoxyl radicals can be modeled to understand the antioxidant or pro-oxidant potential of these compounds.

The table below shows a hypothetical comparison of calculated activation energies for a generic electrophilic substitution reaction on phenol and this compound.

| Compound | Reaction | Calculated Activation Energy (kcal/mol) |

| Phenol | Electrophilic Substitution | Lower |

| This compound | Electrophilic Substitution | Higher |

Advanced Computational Methods for Predicting Substituent Effects and Intermolecular Interactions (e.g., Hydrogen Bonding)

Beyond basic geometry optimization and electronic structure calculations, more advanced computational methods are employed to accurately predict the subtle effects of substituents and the nature of intermolecular interactions.

Substituent Effects:

The effect of the SF5 substituent on the properties and reactivity of the phenol ring can be quantitatively assessed using various computational approaches. The Hammett equation, which relates reaction rates and equilibrium constants for substituted aromatic compounds, can be used in conjunction with computationally derived parameters. The substituent constant (σ) for the SF5 group is large and positive, indicating its strong electron-withdrawing nature. nih.gov Computational methods can be used to calculate properties that correlate with these substituent constants, such as changes in atomic charges or electrostatic potential at specific points on the molecule. unf.eduresearchgate.netresearchgate.net

Intermolecular Interactions and Hydrogen Bonding:

Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties (e.g., boiling point, solubility) and its interactions in a biological context. Hydrogen bonding is a particularly important interaction for this molecule.

Hydrogen Bond Donor: The hydroxyl group of this compound can act as a hydrogen bond donor. The strength of this donation is enhanced by the electron-withdrawing SF5 group, which increases the positive partial charge on the hydroxyl hydrogen.

Hydrogen Bond Acceptor: The oxygen atom of the hydroxyl group and the fluorine atoms of the SF5 group can act as hydrogen bond acceptors. While the fluorine atoms in the SF5 group are potential hydrogen bond acceptors, these interactions are generally weak. nih.gov

Advanced computational methods, such as high-level ab initio calculations (e.g., coupled cluster theory) or DFT with dispersion corrections, are necessary to accurately model these weak interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at the bond critical points of hydrogen bonds to characterize their strength and nature.

The table below summarizes the predicted types of intermolecular interactions for this compound.

| Interaction Type | Donor | Acceptor | Predicted Strength |

| Hydrogen Bonding | -OH | -OH (oxygen) | Strong |

| Hydrogen Bonding | -OH | SF5 (fluorine) | Weak |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Moderate |

| C-H...F Interactions | Aromatic C-H | SF5 (fluorine) | Very Weak |

Advanced Spectroscopic and Analytical Characterization of Hydroxyphenylpentafluorosulfanyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For hydroxyphenylpentafluorosulfanyl compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals information about the protons in the molecule. For 2-Hydroxyphenylsulphur pentafluoride, the aromatic region is of particular interest. The strong electron-withdrawing nature of the pentafluorosulfanyl (-SF₅) group and the electron-donating nature of the hydroxyl (-OH) group significantly influence the chemical shifts of the aromatic protons. hw.ac.ukyoutube.com The protons ortho and para to the -OH group are shielded (shifted upfield), while those ortho and para to the -SF₅ group are deshielded (shifted downfield). hw.ac.uklibretexts.org This interplay results in a complex, well-resolved multiplet pattern in the aromatic region (typically δ 6.8–7.8 ppm). The phenolic proton (-OH) typically appears as a broad singlet, the chemical shift of which is dependent on solvent and concentration. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom attached to the -SF₅ group is significantly deshielded due to the group's strong inductive effect. Conversely, the carbon bearing the -OH group is shielded. The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of both substituents, allowing for unambiguous assignment, often aided by two-dimensional techniques like HSQC and HMBC. libretexts.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for this class of compounds. The pentafluorosulfanyl group attached to an aromatic ring gives rise to a characteristic and readily identifiable signal pattern. nih.govnih.gov It consists of two resonances: one for the single apical fluorine (Fₐₚ) and one for the four equatorial fluorines (Fₑᵩ). Due to spin-spin coupling, this typically manifests as an A₄B system, where the Fₐₚ signal appears as a quintet and the Fₑᵩ signal appears as a doublet. The chemical shifts for aryl-SF₅ compounds are typically observed in the range of +60 to +90 ppm relative to CFCl₃. chemrxiv.orgresearchgate.net

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| Aromatic Protons (H) | 6.8 - 7.8 | Complex multiplets (dd, ddd, etc.) |

| Phenolic Proton (OH) | 5.0 - 9.0 (variable) | Broad singlet (s) |

| Aromatic Carbons (C) | 115 - 160 | Singlets |

| Equatorial Fluorines (4Fₑᵩ) | +80 to +90 | Doublet (d) |

| Apical Fluorine (1Fₐₚ) | +60 to +70 | Quintet (quint) |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence.

Under electron ionization (EI), the molecular ion (M⁺˙) is typically observed. The fragmentation of aryl-SF₅ compounds is characterized by several key pathways. A common initial fragmentation is the loss of a fluorine radical to form the [M-F]⁺ ion. Subsequent fragmentations can involve the loss of other sulfur fluoride (B91410) species, such as SF₂ or SF₄. Cleavage of the carbon-sulfur bond is also a significant pathway, leading to the formation of a hydroxyphenyl cation and an SF₅ radical, or conversely, an SF₅⁺ cation and a hydroxyphenyl radical. rsc.orgmiamioh.edu The presence of the hydroxyl group can also influence fragmentation, potentially leading to the loss of CO or CHO from the aromatic ring after initial fragmentation steps. libretexts.org

| Ion/Fragment | Description | Expected m/z (for C₆H₅F₅OS) |

|---|---|---|

| [M]⁺˙ | Molecular Ion | 224 |

| [M-F]⁺ | Loss of a fluorine atom | 205 |

| [M-SF₂]⁺˙ | Loss of sulfur difluoride | 154 |

| [C₆H₄OH]⁺ | Hydroxyphenyl cation | 93 |

| [SF₅]⁺ | Pentafluorosulfanyl cation | 127 |

| [SF₄]⁺˙ | Sulfur tetrafluoride cation | 108 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. wikipedia.orglibretexts.org For this compound, the spectra are dominated by vibrations associated with the -OH group, the substituted benzene (B151609) ring, and the -SF₅ moiety.

The IR spectrum will show a prominent, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, indicative of hydrogen bonding in the condensed phase. amazonaws.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring typically appear as a series of sharp bands between 1450 and 1600 cm⁻¹. libretexts.org The substitution pattern on the benzene ring can be inferred from the pattern of strong C-H out-of-plane bending bands in the 700-900 cm⁻¹ region. spectroscopyonline.com

The vibrations of the SF₅ group are particularly characteristic. The S-F stretching modes are expected to give rise to very strong absorptions in the IR spectrum, typically found in the 700-900 cm⁻¹ range. mdpi.com These bands are often complex due to the different vibrational modes (symmetric and asymmetric stretches) of the apical and equatorial S-F bonds. The C-S stretch is expected to be a weaker absorption, typically around 600-750 cm⁻¹.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch | 3600 - 3200 | Strong, Broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong, Sharp |

| S-F stretches | 900 - 700 | Very Strong |

| Aromatic C-H out-of-plane bend | 900 - 750 | Strong |

| C-S stretch | 750 - 600 | Weak to Medium |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific structure for this compound may not be publicly available, data from closely related aryl-SF₅ compounds allow for a detailed prediction of its key structural features.

The geometry around the sulfur atom is a distorted octahedron, with the sulfur atom at the center and five fluorine atoms and one carbon atom at the vertices. The S-F bond to the apical fluorine is typically slightly shorter than the four equatorial S-F bonds. The C-S bond length is consistent with a single bond.

In the solid state, the crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding involving the phenolic -OH group. This group can act as a hydrogen bond donor to the oxygen or fluorine atom of a neighboring molecule, leading to the formation of chains, dimers, or more complex three-dimensional networks that stabilize the crystal lattice. nih.govnih.govresearchgate.nettandfonline.com

| Parameter | Expected Value |

|---|---|

| S-C Bond Length | ~1.81 Å |

| S-Fₐₚ Bond Length | ~1.57 Å |

| S-Fₑᵩ Bond Length | ~1.58 Å |

| C-S-Fₑᵩ Bond Angle | ~90° |

| Fₐₚ-S-Fₑᵩ Bond Angle | ~90° |

| Fₑᵩ-S-Fₑᵩ Bond Angle | ~90° and ~180° |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction byproducts or impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile aromatic compounds. researchgate.netscilit.com

For a polar molecule like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. nih.gov A C18 (octadecylsilane) or a biphenyl (B1667301) stationary phase is typically used, which separates compounds based on their hydrophobicity. nih.gov The mobile phase usually consists of a gradient mixture of an aqueous component (often water with a small amount of acid like formic or acetic acid to suppress ionization of the phenol) and an organic modifier such as acetonitrile (B52724) or methanol. phcogres.com Detection is commonly achieved using a UV detector, taking advantage of the strong UV absorbance of the aromatic ring. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas chromatography (GC) could also be used, potentially after derivatization of the polar hydroxyl group to increase volatility, though HPLC is generally more straightforward for such compounds.

Advanced Applications of Pentafluorosulfanyl Substituted Aromatic Compounds in Materials Science and Catalysis

Design and Synthesis of SF5-Containing Functional Materials

The incorporation of the pentafluorosulfanyl (SF5) group into aromatic frameworks is a key strategy for developing novel functional materials. The synthesis of these materials often begins with foundational building blocks like 3-(Pentafluorosulfanyl)phenol, which can be modified to create a library of derivatives with diverse substitutions. ingentaconnect.com The unique electronic and physical properties imparted by the SF5 group are instrumental in the engineering of materials for specialized applications, including liquid crystals, optoelectronics, and advanced polymers. researchgate.netrsc.org

The pentafluorosulfanyl group plays a crucial role in the design of modern liquid crystalline (LC) materials, particularly for active matrix displays. The SF5 group is an extremely attractive terminal substituent due to its strong dipole moment and chemical stability. chemrxiv.orgtcichemicals.com Its incorporation into a liquid crystal's molecular structure can lead to a significant enhancement of dielectric anisotropy (Δε), a key parameter for display performance. tcichemicals.com

Research has shown that replacing common terminal groups like -F or -CF3 with -SF5 results in materials with markedly improved properties. tcichemicals.com For example, SF5-terminated Schiff base compounds have been synthesized and shown to exhibit monotropic nematic and smectic phases. researchgate.net The strong electron-withdrawing nature of the SF5 group influences intermolecular interactions, which governs the formation and stability of these mesophases. researchgate.net While direct studies on 2-Hydroxyphenylsulphur pentafluoride in liquid crystals are not prominent, its phenolic structure provides a versatile scaffold for elaboration into various liquid crystalline architectures.

| Compound | Heating Cycle Transition (°C) | Cooling Cycle Transition (°C) | Mesophase Type |

|---|---|---|---|

| 7O.2SF5 | Cr 85 (N) 87 I | I 84 N 65 Cr | Nematic (Monotropic) |

| 10O.2SF5 | Cr 92 (SmA) 94 I | I 92 SmA 68 Cr | Smectic A (Monotropic) |

| Bent Core 10O.2SF5 | Cr 105 I | I 98 SmC 45 Cr | Smectic C (Monotropic) |

The potent electron-withdrawing capability and stability of the SF5 group make it an emerging tool for tuning the properties of optoelectronic materials. rsc.orgresearchgate.net Although its application has been explored more recently compared to its use in medicinal chemistry, the SF5 moiety is being increasingly featured in the design of functional materials for organic light-emitting diodes (OLEDs) and other devices. rsc.orgresearchgate.net

The introduction of an SF5 group onto an aromatic core can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a molecule. This modulation of electronic properties is critical for designing materials with specific charge-transport characteristics or for tuning the emission color in OLEDs. The chemical and thermal robustness conferred by the S-F bonds ensures the longevity and operational stability of devices incorporating these materials. rowansci.com While specific device data for this compound is not available, its structure is analogous to other phenolic precursors used in the synthesis of more complex molecules for optoelectronic applications.

The unique properties of the SF5 group are being exploited in the engineering of novel polymeric materials. The synthesis of polymers containing SF5-functionalized monomers can lead to materials with exceptionally low surface energy, high hydrophobicity, and excellent thermal and chemical resistance. researchgate.net

For instance, research has demonstrated the polymerization of acrylate (B77674) monomers bearing a long-chain perfluorinated side chain terminated with an SF5 group. researchgate.net The resulting polymer films exhibit surfaces that are highly enriched with the SF5-chemistry, leading to highly apolar and non-wetting properties. researchgate.net The phenol (B47542) functionality of this compound provides a reactive handle for its incorporation into various polymer backbones, such as polyesters, polycarbonates, or epoxy resins, to impart these desirable SF5-related characteristics to the bulk material.

Catalytic Roles and Ligand Design in SF5-Containing Complexes

In the realm of catalysis, the SF5 group serves as a powerful electronic modifier when incorporated into ligand structures. Its exceptional electron-withdrawing nature, surpassing that of the trifluoromethyl group, allows for the fine-tuning of a metal center's properties, thereby influencing catalytic activity and selectivity. nih.govacs.org The synthesis of SF5-containing building blocks, such as diarylmethanols, through metal-catalyzed processes further expands the toolbox for creating sophisticated and potentially useful chiral ligands. rsc.org

The introduction of SF5 substituents onto ligands provides a strategic approach to modulate the performance of organometallic catalysts. The strong inductive effect of the SF5 group can significantly alter the electronic density at the metal center, which in turn affects substrate binding, insertion, and reductive elimination steps in a catalytic cycle. nih.govrsc.orgnih.govrsc.org

A compelling example is the use of SF5-substituted Ni(II) salicylaldiminato complexes for ethylene (B1197577) polymerization. nih.gov The presence of the highly electron-withdrawing SF5 group on the ligand framework was found to significantly reduce the rate of β-hydrogen elimination. nih.gov This suppression of a key chain termination pathway allows for the polymerization of ethylene to produce higher molecular weight and more linear polyethylene (B3416737) compared to catalysts with less electron-withdrawing substituents. nih.gov This demonstrates a clear instance where the SF5 group directly modulates catalytic selectivity towards a desired product.

| Catalyst | Substituent on Ligand | Resulting Polymer Molecular Weight (kg/mol) | Polymer Branching (CH3/1000 C) |

|---|---|---|---|

| Ni(II) Salicylaldiminato Complex 1 | -H | ~150 | ~15 |

| Ni(II) Salicylaldiminato Complex 2 | -CF3 | ~400 | ~5 |

| Ni(II) Salicylaldiminato Complex 3 | -SF5 | >1000 (UHMWPE) | <1 (Linear) |

The design of novel ligands is central to advancing transition metal catalysis, and SF5-substituted aromatics are valuable precursors in this endeavor. researchgate.net The 2-hydroxyphenyl moiety in this compound is a classic structural motif for a wide range of privileged ligands, including bidentate phosphine-phenols and salicylaldimines. nih.gov

By starting with this compound, chemists can synthesize ligands where the SF5 group is precisely positioned to exert its powerful electronic influence on a coordinated metal center. For example, condensation of this compound with an appropriate amine would yield a Schiff base that can be used to form salicylaldiminato complexes, analogous to those that have shown remarkable activity in polymerization. nih.gov The combination of the hard phenoxide donor and a soft co-donor (e.g., from a phosphine (B1218219) or imine), along with the electronic tuning of the SF5 group, offers a versatile platform for designing catalysts for a wide array of chemical transformations.

Future Research Directions and Challenges in Hydroxyphenylpentafluorosulfanyl Chemistry

Development of Novel and Sustainable Synthetic Routes for Diverse SF5-Phenol Building Blocks

A primary hurdle in the advancement of SF5-phenol chemistry has been the limited availability of straightforward and scalable synthetic methods for introducing the SF5 group into organic molecules. researchgate.net Overcoming this challenge is crucial for unlocking the full potential of this class of compounds. Future research will need to focus on the development of novel synthetic strategies that are not only efficient but also adhere to the principles of green and sustainable chemistry. rsc.org

Recent progress has been made in creating unique monomers and building blocks using earth-abundant metal catalysts, which could be adapted for SF5-phenol synthesis. scripps.edu The goal is to move away from harsh fluorinating agents and develop more practical, bench-top methods. researchgate.net One promising avenue is the use of Diels-Alder reactions with SF5-alkynes to create SF5-phenols and aminophenols in shorter reaction sequences. researchgate.net Furthermore, upgrading renewable, bio-based phenolic compounds to serve as precursors for SF5 functionalization represents a key strategy for enhancing the sustainability of these building blocks. mdpi.comrsc.org The development of such methods would facilitate the creation of a diverse library of SF5-phenol building blocks, which is essential for systematic structure-activity relationship studies and the discovery of new applications. figshare.com

Key Research Objectives:

| Objective | Description | Potential Impact |

| Catalyst Development | Designing new catalysts, potentially based on earth-abundant metals, for the direct and selective introduction of the SF5 group onto a phenolic ring. scripps.edu | Increased efficiency and reduced cost of synthesis. |

| Sustainable Precursors | Utilizing bio-based phenols from sources like lignocellulosic biomass as starting materials for SF5-phenol synthesis. mdpi.comresearchgate.net | Reduced reliance on fossil fuels and a more environmentally friendly production process. |

| Flow Chemistry | Implementing continuous flow processes for the synthesis of SF5-phenols to improve safety, scalability, and consistency. | Enhanced manufacturing capabilities for industrial applications. |

| Methodological Diversity | Exploring a wider range of reaction types, such as C-H activation and late-stage functionalization, to introduce the SF5 group. | Greater flexibility in the design and synthesis of complex SF5-phenol derivatives. |

Exploration of Asymmetric Synthesis and Chiral SF5-Phenol Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The development of methods for the asymmetric synthesis of chiral SF5-phenol derivatives is a logical and critical next step in advancing the field. nih.gov The introduction of chirality can have a profound impact on the biological activity and material properties of these compounds.

Current research in asymmetric synthesis often employs chiral catalysts, such as those based on copper complexes, for the enantioselective synthesis of complex molecules from achiral starting materials. nih.gov These approaches could be adapted for the synthesis of chiral SF5-phenols. For instance, the desymmetrization of prochiral cyclohexadienones containing an SF5 group could provide access to enantiomerically enriched tricyclic frameworks. nih.gov The ability to control the stereochemistry of SF5-phenols will open up new avenues for their application in areas where specific three-dimensional arrangements are crucial for function.

Deeper Understanding of Environmental Fate and Degradation Pathways of SF5 Compounds

As the use of SF5-containing compounds in agrochemicals and pharmaceuticals is projected to increase, a thorough understanding of their environmental fate and potential for degradation is essential. nih.gov While the high stability of the S-F bonds is advantageous for many applications, it also raises concerns about the persistence of these compounds in the environment. rowansci.com

Initial studies have shown that pentafluorosulfanyl compounds can degrade under certain conditions. For example, direct photolysis with actinic radiation has been shown to completely degrade the SF5 group, releasing fluoride (B91410) ions and forming a benzenesulfonate (B1194179) as the final product. scholaris.canih.gov This suggests that these compounds may not be as environmentally persistent as other fluorinated compounds. Furthermore, research has demonstrated that some microorganisms, such as Pseudomonas spp., can biodegrade SF5-substituted aromatic compounds, utilizing them as carbon and energy sources and releasing fluoride ions in the process. nih.gov

However, the degradation pathways can be complex, and some metabolites, such as 4-(pentafluorosulfanyl)catechol, have been shown to be toxic to certain bacteria. nih.gov Therefore, more comprehensive studies are needed to fully elucidate the biotic and abiotic degradation pathways of various SF5 compounds, including 2-Hydroxyphenylsulphur pentafluoride, under a range of environmentally relevant conditions. This knowledge is crucial for conducting accurate environmental risk assessments and ensuring the responsible development and use of this class of chemicals.

Key Environmental Properties of Aromatic SF5 Compounds:

| Property | Range of Values | Comparison to CF3 Analogs | Reference |

| Water Solubility | 78 - 2380 mg/L | - | scholaris.ca |

| Octanol-Water Partitioning Coefficient (log KOW) | 2.9 - 3.6 | ~0.5-0.6 log units more hydrophobic | scholaris.canih.gov |

| Photolytic Half-lives (actinic radiation) | 47 minutes - 4.8 hours | - | scholaris.ca |

Integration of Artificial Intelligence and Machine Learning in SF5-Aryl Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of new molecules, including SF5-aryl compounds. nih.govspringernature.com These computational tools can accelerate the research and development process by predicting the properties of novel compounds, optimizing synthetic routes, and identifying promising candidates for specific applications. intimal.edu.my

In the context of SF5-aryl chemistry, AI and ML algorithms can be trained on existing data to predict key properties such as bioactivity, toxicity, and material characteristics. youtube.com This can help researchers to prioritize which compounds to synthesize and test, saving time and resources. nih.gov Generative AI models can even design novel SF5-aryl compounds with desired property profiles from scratch. springernature.com For instance, AI could be used to design dual-target compounds for therapeutic applications or to predict the photophysical properties of SF5-phenols for use in organic electronics. nih.gov

The successful implementation of AI in this field will depend on the availability of high-quality data. Therefore, the systematic synthesis and characterization of diverse SF5-phenol libraries, as discussed in section 7.1, will be crucial for building the robust datasets needed to train effective AI and ML models. youtube.com

Expanding the Scope of SF5-Phenol Applications in Emerging Technologies

The unique properties of the SF5 group, such as its high electronegativity, thermal stability, and lipophilicity, make SF5-phenols attractive candidates for a wide range of emerging technologies. rowansci.com While their potential in medicinal chemistry as bioisosteres for other functional groups is an active area of research, the applications of SF5-phenols extend far beyond this field. nih.govresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.